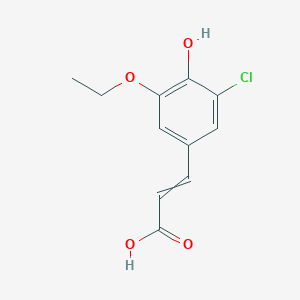

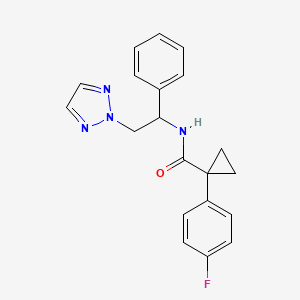

![molecular formula C23H23N7O6S B2492468 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922115-92-2](/img/structure/B2492468.png)

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves key steps such as palladium-catalyzed C-C coupling and reductive alkylation, which are crucial for introducing various functional groups into the core structure. For example, the synthesis of pyrazolo[3,4-d]pyrimidine analogues has been described through a principal synthetic step involving palladium-catalyzed C-C coupling (Taylor & Patel, 1992).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, provides insight into the intermolecular interactions, crystal packing, and stabilization energies. Such studies have been conducted on related antipyrine derivatives, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, to afford different substituted pyrazolo[3,4-d]pyrimidin-4-ones with potential biological activity. The ability to undergo such transformations is indicative of the compound's reactive nature and versatility in chemical modifications (Abdellatif et al., 2014).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A significant application of compounds related to 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is in the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation as anticancer agents. For instance, the synthesis of various pyrazolo[3,4-d]pyrimidin-4-ones, through reactions with different reagents, yielded compounds that displayed potent antitumor activity against human breast adenocarcinoma cell lines. A notable compound demonstrated significant inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, highlighting its potential as a lead compound in cancer therapy research Khaled R. A. Abdellatif et al., 2014.

Antimicrobial Activity

Another research avenue for such compounds involves the synthesis and antimicrobial evaluation of new heterocycles incorporating the antipyrine moiety. These synthesized compounds underwent various reactions to form new structures, which were then tested for antimicrobial properties. Representative compounds showed promising results against a range of microbial agents, indicating the potential for these compounds to serve as bases for developing new antimicrobial drugs Samir Bondock et al., 2008.

Enzymatic Activity and Molecular Modeling

Additionally, compounds within this chemical family have been utilized in the study of enzymatic activity and theoretical modeling. For example, novel pyranopyrazoles were synthesized and characterized, with density functional theory calculations performed to describe molecular orbitals and contributions of individual atoms. This approach aids in understanding the structural and electronic factors contributing to the biological activities of these compounds, providing insights into their potential applications in various scientific research fields A. Al-Amiery et al., 2012.

Solid-Phase Synthesis for Compound Libraries

Furthermore, a novel solid-phase synthetic method has been developed for producing libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This methodology allows for the efficient construction of compound libraries based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, facilitating the discovery of new compounds with potential therapeutic applications Yun-Jeong Heo et al., 2017.

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O6S/c1-27(2)37(35,36)19-8-6-17(7-9-19)22(31)24-10-11-29-21-20(13-26-29)23(32)28(15-25-21)14-16-4-3-5-18(12-16)30(33)34/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLDTBKSVFXTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

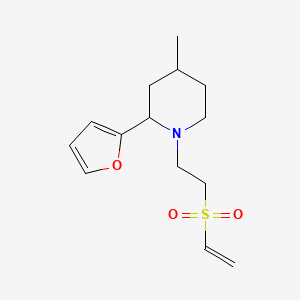

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

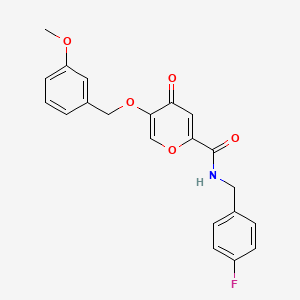

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)